Cas no 153124-44-8 (Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl-)
Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl- Chemical and Physical Properties
Names and Identifiers
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- Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl-
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- Inchi: 1S/C6H8BrNO2/c1-4-5(3-7)10-8-6(4)9-2/h3H2,1-2H3
- InChI Key: XWAOUDZZSNOEPY-UHFFFAOYSA-N
- SMILES: O1C(CBr)=C(C)C(OC)=N1
Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-383841-1.0g |
5-(bromomethyl)-3-methoxy-4-methyl-1,2-oxazole |
153124-44-8 | 1.0g |
$1249.0 | 2023-03-02 | ||
| Enamine | EN300-383841-2.5g |
5-(bromomethyl)-3-methoxy-4-methyl-1,2-oxazole |
153124-44-8 | 2.5g |
$2587.0 | 2023-03-02 | ||
| Enamine | EN300-383841-5.0g |
5-(bromomethyl)-3-methoxy-4-methyl-1,2-oxazole |
153124-44-8 | 5.0g |
$3278.0 | 2023-03-02 | ||
| Enamine | EN300-383841-10.0g |
5-(bromomethyl)-3-methoxy-4-methyl-1,2-oxazole |
153124-44-8 | 10.0g |
$4122.0 | 2023-03-02 |
Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl- Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl-
Comprehensive Overview of Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl- (CAS No. 153124-44-8)
Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl- (CAS No. 153124-44-8) is a specialized heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, characterized by its unique isoxazole ring and functional groups, serves as a crucial intermediate in the development of various bioactive molecules. Its molecular structure, featuring a bromomethyl group at the 5-position and a methoxy group at the 3-position, makes it a versatile building block for drug discovery and material science applications.
The chemical properties of Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl- are influenced by its functional groups. The bromomethyl moiety provides reactivity for nucleophilic substitution reactions, enabling the introduction of diverse substituents. Meanwhile, the methoxy group enhances the compound's stability and solubility in organic solvents. Researchers have exploited these properties to synthesize derivatives with potential antimicrobial, anti-inflammatory, and anticancer activities. Recent studies highlight its role in the development of small-molecule inhibitors targeting specific enzymes involved in disease pathways.
In the context of current research trends, Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl- has been explored for its potential in green chemistry applications. With growing interest in sustainable synthesis, scientists are investigating eco-friendly methods to produce this compound, such as catalytic bromination and microwave-assisted reactions. These approaches align with the global push toward reducing hazardous waste and energy consumption in chemical manufacturing. Additionally, the compound's relevance in medicinal chemistry has been amplified by the demand for novel therapeutic agents to address emerging health challenges.
The market dynamics for Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl- reflect its growing importance in the pharmaceutical and agrochemical industries. As a key intermediate, it is increasingly sought after by manufacturers of specialty chemicals. The compound's applications extend to crop protection products, where its derivatives exhibit promising pesticidal properties. Furthermore, the rise of personalized medicine and targeted therapies has spurred interest in its use for designing precision drugs with minimal side effects.
From a safety and handling perspective, Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl- requires standard laboratory precautions. While it is not classified as a hazardous material, proper storage in a cool, dry environment is recommended to maintain its stability. Researchers and manufacturers should adhere to good laboratory practices (GLP) when working with this compound to ensure optimal results and minimize risks. Its compatibility with common organic solvents and reagents makes it a convenient choice for synthetic workflows.
Looking ahead, the future of Isoxazole, 5-(bromomethyl)-3-methoxy-4-methyl- appears promising, driven by advancements in computational chemistry and high-throughput screening. These technologies enable faster identification of its potential applications, reducing the time and cost associated with traditional drug development. As the scientific community continues to explore its versatility, this compound is poised to play a pivotal role in addressing unmet medical needs and advancing sustainable chemistry initiatives worldwide.
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